molecular formula C11H21NS2 B6629414 N-(2-methylsulfanylcyclopentyl)thian-4-amine

N-(2-methylsulfanylcyclopentyl)thian-4-amine

Cat. No.: B6629414
M. Wt: 231.4 g/mol
InChI Key: RCWFZMHQUJWMAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylsulfanylcyclopentyl)thian-4-amine, also known as 5-MTMT, is a synthetic compound that belongs to the class of thianaphthene derivatives. It has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug development.

Mechanism of Action

The exact mechanism of action of N-(2-methylsulfanylcyclopentyl)thian-4-amine is not fully understood. However, it is thought to act as a modulator of the serotonergic and dopaminergic systems in the brain. It has been shown to increase the release of dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. It has also been shown to bind to the serotonin transporter, which may contribute to its potential use in the treatment of Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which may contribute to its anxiolytic and antidepressant effects. It has also been shown to inhibit the growth of cancer cells, which may contribute to its potential use as a chemotherapeutic agent. In addition, it has been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic applications in various fields.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(2-methylsulfanylcyclopentyl)thian-4-amine is its potential use as a scaffold for the development of new drugs. It has also been shown to have anxiolytic and antidepressant effects in animal models, which may make it a useful tool for studying the mechanisms underlying these conditions. However, one of the limitations of this compound is its relatively low potency compared to other compounds with similar therapeutic potential.

Future Directions

There are several future directions for research on N-(2-methylsulfanylcyclopentyl)thian-4-amine. One direction is to further study its potential use as a chemotherapeutic agent, as it has been shown to inhibit the growth of cancer cells. Another direction is to further study its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine release in the brain. Additionally, further research is needed to fully understand its mechanism of action and to develop more potent derivatives for use in various therapeutic applications.

Synthesis Methods

The synthesis of N-(2-methylsulfanylcyclopentyl)thian-4-amine involves a multi-step process. The starting material is 2-methylthiophene-3-carboxylic acid, which is converted to 2-methylthiophene-3-carboxylic acid chloride by reaction with thionyl chloride. The resulting compound is then reacted with cyclopentylamine to yield this compound.

Scientific Research Applications

N-(2-methylsulfanylcyclopentyl)thian-4-amine has been studied for its potential therapeutic applications in various fields. In neuroscience, it has been shown to have anxiolytic and antidepressant effects in animal models. It has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine release in the brain. In cancer research, it has been studied for its potential use as a chemotherapeutic agent, as it has been shown to inhibit the growth of cancer cells. In drug development, it has been studied for its potential use as a scaffold for the development of new drugs.

Properties

IUPAC Name

N-(2-methylsulfanylcyclopentyl)thian-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NS2/c1-13-11-4-2-3-10(11)12-9-5-7-14-8-6-9/h9-12H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCWFZMHQUJWMAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CCCC1NC2CCSCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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